(7Z)-7-(2,5-dimethoxybenzylidene)-9-methyl-3-(pyridin-2-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one (7Z)-7-(2,5-dimethoxybenzylidene)-9-methyl-3-(pyridin-2-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16372257
InChI: InChI=1S/C26H24N2O5/c1-16-25-18(13-28(15-32-25)14-19-6-4-5-9-27-19)11-21-24(29)23(33-26(16)21)12-17-10-20(30-2)7-8-22(17)31-3/h4-12H,13-15H2,1-3H3/b23-12-
SMILES:
Molecular Formula: C26H24N2O5
Molecular Weight: 444.5 g/mol

(7Z)-7-(2,5-dimethoxybenzylidene)-9-methyl-3-(pyridin-2-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one

CAS No.:

Cat. No.: VC16372257

Molecular Formula: C26H24N2O5

Molecular Weight: 444.5 g/mol

* For research use only. Not for human or veterinary use.

(7Z)-7-(2,5-dimethoxybenzylidene)-9-methyl-3-(pyridin-2-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one -

Specification

Molecular Formula C26H24N2O5
Molecular Weight 444.5 g/mol
IUPAC Name (7Z)-7-[(2,5-dimethoxyphenyl)methylidene]-9-methyl-3-(pyridin-2-ylmethyl)-2,4-dihydrofuro[3,2-g][1,3]benzoxazin-6-one
Standard InChI InChI=1S/C26H24N2O5/c1-16-25-18(13-28(15-32-25)14-19-6-4-5-9-27-19)11-21-24(29)23(33-26(16)21)12-17-10-20(30-2)7-8-22(17)31-3/h4-12H,13-15H2,1-3H3/b23-12-
Standard InChI Key XRICFLWMPOMRIC-FMCGGJTJSA-N
Isomeric SMILES CC1=C2C(=CC3=C1O/C(=C\C4=C(C=CC(=C4)OC)OC)/C3=O)CN(CO2)CC5=CC=CC=N5
Canonical SMILES CC1=C2C(=CC3=C1OC(=CC4=C(C=CC(=C4)OC)OC)C3=O)CN(CO2)CC5=CC=CC=N5

Introduction

The compound (7Z)-7-(2,5-dimethoxybenzylidene)-9-methyl-3-(pyridin-2-ylmethyl)-3,4-dihydro-2H-furo[3,2-g] benzoxazin-6(7H)-one is a complex organic molecule featuring a furobenzoxazine core. It is characterized by its molecular weight of 444.5 g/mol and the presence of several functional groups, including methoxy, benzylidene, and pyridinylmethyl moieties . These functional groups contribute to its diverse chemical reactivity and potential biological activities.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves several key steps, including the formation of the furobenzoxazine core and the introduction of the benzylidene and pyridinylmethyl groups. Optimization of reaction conditions is crucial to achieve high yield and purity during synthesis.

Chemical reactivity can be analyzed through various organic reactions typical for compounds with similar structures. These reactions often involve catalysis by enzymes in biological systems, enhancing reaction rates and specificity.

Biological Activities and Potential Applications

Compounds with similar structures to (7Z)-7-(2,5-dimethoxybenzylidene)-9-methyl-3-(pyridin-2-ylmethyl)-3,4-dihydro-2H-furo[3,2-g] benzoxazin-6(7H)-one exhibit a range of biological activities, including anti-inflammatory and anticancer effects. The unique combination of functional groups in this compound is believed to contribute significantly to its bioactivity.

Interaction studies focus on understanding how this compound interacts with specific molecular targets within biological systems. These interactions may involve binding to enzymes or receptors, leading to modulation of their activity and influencing various biochemical processes.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
(7Z)-7-(2,3-dimethoxybenzylidene)-9-methyl-3-(pyridin-2-ylmethyl)-3,4-dihydro-2H-furo[3,2-g] benzoxazin-6(7H)-oneDifferent methoxy substitution patternPotentially different biological activity
(7Z)-7-(2,5-dimethoxybenzylidene)-9-methyl-3-(pyridin-4-ylmethyl)-3,4-dihydro-2H-furo[3,2-g] benzoxazin-6(7H)-oneVariation in pyridinylmethyl group positionMay exhibit distinct pharmacological properties

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